methyl 4-((2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)carbamoyl)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, an indazole ring, and a benzoate ester. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indazole ring and the benzoate ester would likely contribute to the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzoate ester could undergo hydrolysis to form a carboxylic acid and an alcohol. The trifluoromethyl group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Synthesis and Biological Activity
Lead Compounds for Cancer Research : A study detailed the synthesis of novel derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as potential thrombin-receptor antagonists. These compounds were evaluated for their ability to differentiate and proliferate HL-60 cells with or without all-trans retinoic acid (ATRA) and exhibited selective antiproliferatory activities for various cancer cells, suggesting their potential as lead compounds for further research in cancer treatment (郭瓊文, 2006).
PET Radiotracers for Alzheimer's Disease : Another research effort involved the synthesis of carbon-11-labeled CK1 inhibitors for use as PET radiotracers, aiming to enhance imaging techniques for Alzheimer's disease. This work underscores the importance of these compounds in developing diagnostic tools for neurodegenerative diseases (Mingzhang Gao et al., 2018).
Crystal Engineering : The study of methyl 2-(carbazol-9-yl)benzoate revealed its unique crystallization behavior, which under high pressure, transforms from a structure with eight molecules in the asymmetric unit to a more compact Z′ = 2 structure. This investigation provides insights into the utility of such compounds in crystal engineering and the development of novel materials (Russell D. L. Johnstone et al., 2010).
Antifungal and Antimicrobial Agents : New 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety were synthesized and demonstrated antifungal activities against yeasts and filamentous fungi in vitro. Such compounds, especially those with superior activities compared to existing treatments, highlight the potential of these derivatives in developing new antifungal medications (H. Eto et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-28-18(27)13-8-6-12(7-9-13)17(26)23-10-11-25-15-5-3-2-4-14(15)16(24-25)19(20,21)22/h6-9H,2-5,10-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZPWFUEQFGGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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